![molecular formula C15H21ClN2O3 B4720306 N,N-dibutyl-4-chloro-3-nitrobenzamide](/img/structure/B4720306.png)
N,N-dibutyl-4-chloro-3-nitrobenzamide
Overview
Description
N,N-dibutyl-4-chloro-3-nitrobenzamide is a chemical compound with the molecular formula C15H21ClN2O3 and a molecular weight of 312.799 g/mol . This compound is known for its unique structural features, which include a nitro group, a chloro group, and dibutyl amide substituents on a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N,N-dibutyl-4-chloro-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with dibutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
N,N-dibutyl-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N,N-dibutyl-4-chloro-3-nitrobenzamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential pharmacological properties, including its effects on specific biological pathways.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dibutyl-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dibutyl amide moiety contributes to the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
N,N-dibutyl-4-chloro-3-nitrobenzamide can be compared with other similar compounds, such as:
N,N-dibutyl-4-chloro-3-aminobenzamide: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.
N,N-dibutyl-4-chloro-3-nitrobenzoic acid: This compound has a carboxylic acid group instead of an amide group, influencing its solubility and chemical behavior.
N,N-dibutyl-4-chloro-3-nitroaniline:
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
N,N-dibutyl-4-chloro-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-3-5-9-17(10-6-4-2)15(19)12-7-8-13(16)14(11-12)18(20)21/h7-8,11H,3-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUNYFUIFGHDNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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